

# In-Depth Technical Guide: Antifungal Agent 77 (C<sub>21</sub>H<sub>18</sub>FN<sub>5</sub>O<sub>2</sub>)

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## Compound of Interest

Compound Name: Antifungal agent 77

Cat. No.: B12372746

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## Abstract

This technical guide provides a comprehensive overview of the novel antifungal agent designated as "**Antifungal agent 77**," with the molecular formula C<sub>21</sub>H<sub>18</sub>FN<sub>5</sub>O<sub>2</sub>. This document details its chemical properties, synthesis, and biological activities, including its antifungal and insecticidal properties, as well as its toxicological profile. The information presented is collated from the primary scientific literature to support further research and development of this compound as a potential agrochemical or therapeutic agent. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visualizations of the synthetic pathway and experimental workflows are included to facilitate understanding.

## Introduction

**Antifungal agent 77**, also identified as compound 13h in the primary literature, is a novel benzamide derivative containing a 1,2,4-oxadiazole-linked pyrazole moiety.[1] This compound has demonstrated significant potential as a broad-spectrum antifungal agent, with additional insecticidal properties. This guide serves as a central repository of technical information on **Antifungal agent 77**, intended to provide researchers and drug development professionals with the necessary data to evaluate its potential and design future studies.

## Chemical and Physical Properties

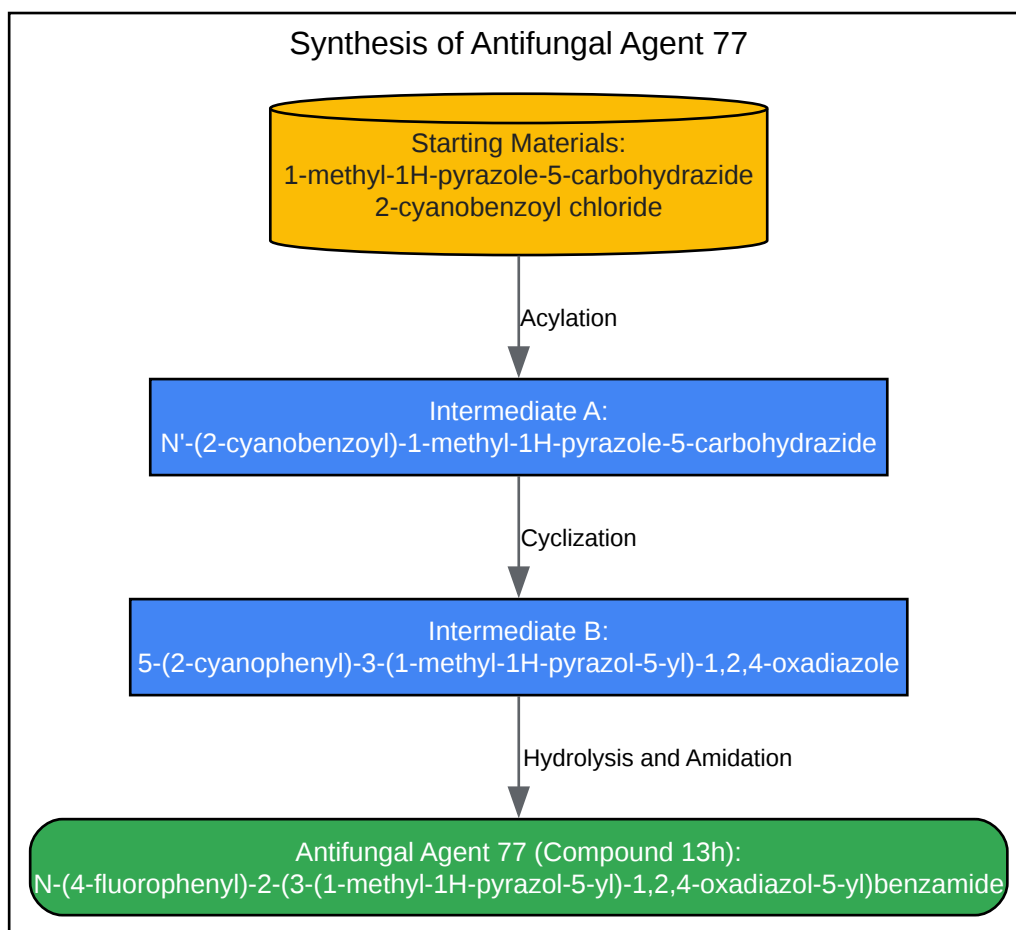
A summary of the key chemical and physical properties of **Antifungal agent 77** is presented in Table 1.

Table 1: Chemical and Physical Properties of **Antifungal Agent 77**

Property	Value	Reference
IUPAC Name	N-(4-fluorophenyl)-2-(3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)benzamide	[1]
Molecular Formula	C <sub>21</sub> H <sub>18</sub> FN <sub>5</sub> O <sub>2</sub>	[2][3][4]
Molecular Weight	391.4 g/mol	[1][3]
CAS Number	2863678-89-9	[2][3][4]
Canonical SMILES	<chem>CN1C=CC=C1C2=NC(=C(C=CC=C3)C3=C2)C(=O)NC4=C(C=C(F)C=C4</chem>	[2]
Appearance	Not Reported	
Solubility	Not Reported	

## Synthesis

The synthesis of **Antifungal agent 77** (compound 13h) is achieved through a multi-step process, as detailed in the primary literature. A generalized workflow for the synthesis is depicted in the following diagram.



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Caption: Synthetic pathway for **Antifungal Agent 77**.

## Detailed Experimental Protocol for Synthesis

The following protocol is a generalized representation based on standard organic synthesis techniques for similar compounds, as the primary source provides limited step-by-step detail.

Step 1: Synthesis of N'-(2-cyanobenzoyl)-1-methyl-1H-pyrazole-5-carbohydrazide (Intermediate A)

- Dissolve 1-methyl-1H-pyrazole-5-carbohydrazide in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
- Cool the solution to 0 °C in an ice bath.

- Add a base (e.g., triethylamine or pyridine) to the solution.
- Slowly add a solution of 2-cyanobenzoyl chloride in the same solvent.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography.

#### Step 2: Synthesis of 5-(2-cyanophenyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole (Intermediate B)

- Suspend Intermediate A in a suitable solvent (e.g., toluene or xylene).
- Add a dehydrating agent (e.g., phosphorus oxychloride or triphenylphosphine with a halogen source).
- Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.
- After completion, cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.
- Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the resulting solid by column chromatography.

#### Step 3: Synthesis of **Antifungal Agent 77** (Compound 13h)

- Dissolve Intermediate B in a suitable solvent mixture (e.g., ethanol and water).

- Add a strong base (e.g., sodium hydroxide or potassium hydroxide) and heat the mixture to hydrolyze the nitrile group to a carboxylic acid.
- After hydrolysis is complete (monitored by TLC or LC-MS), acidify the reaction mixture to precipitate the carboxylic acid intermediate.
- Isolate the carboxylic acid by filtration and dry.
- Activate the carboxylic acid using a coupling agent (e.g., thionyl chloride to form the acyl chloride, or a carbodiimide reagent like EDC with HOBt).
- In a separate flask, dissolve 4-fluoroaniline in an aprotic solvent with a base (e.g., triethylamine).
- Slowly add the activated carboxylic acid derivative to the aniline solution at 0 °C.
- Allow the reaction to proceed at room temperature until completion.
- Work up the reaction by washing with dilute acid, saturated sodium bicarbonate, and brine.
- Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization to yield **Antifungal Agent 77**.

## Biological Activity

**Antifungal agent 77** has been evaluated for its antifungal and insecticidal activities.

### Antifungal Activity

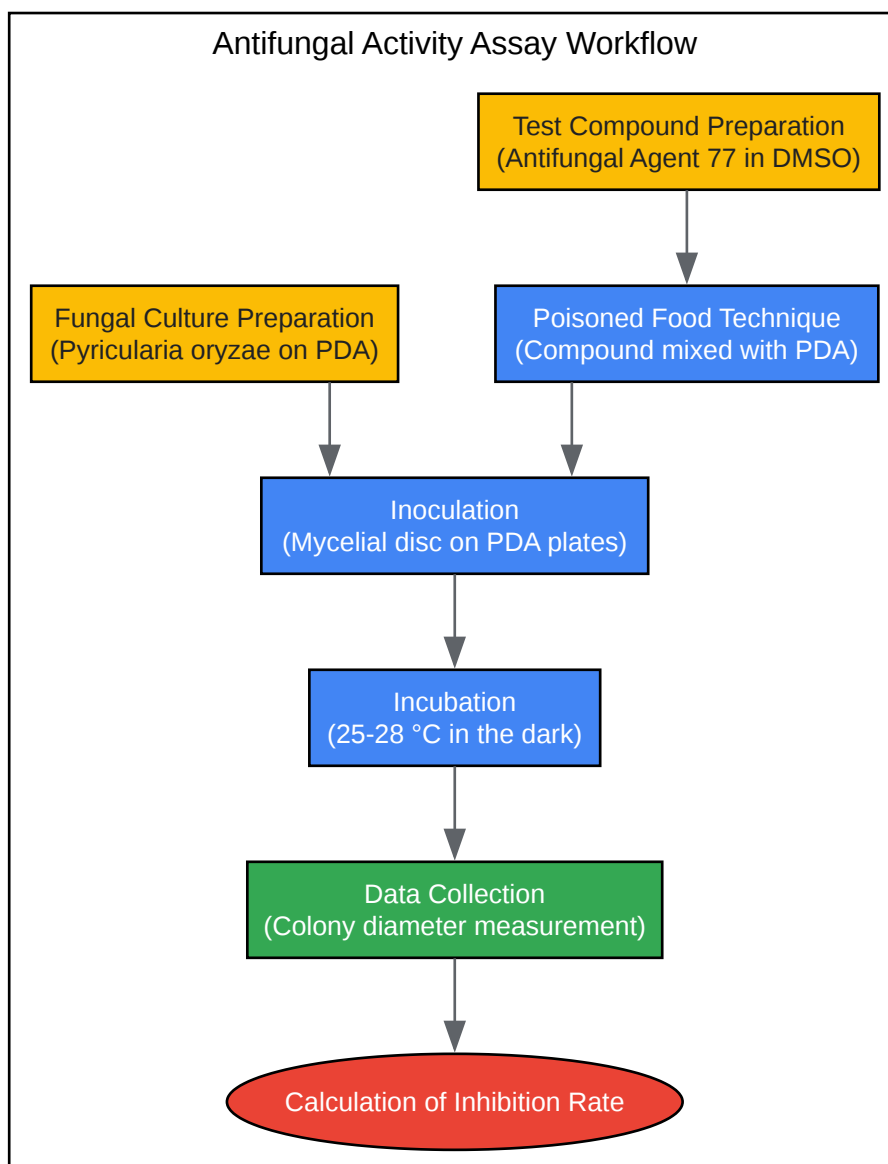
The compound exhibits potent antifungal activity against a range of phytopathogenic fungi. A summary of its inhibitory effects is presented in Table 2.

Table 2: Antifungal Activity of **Antifungal Agent 77**

Fungal Species	Concentration (mg/L)	Inhibition Rate (%)	Reference
Pyricularia oryzae	50	88.9	[1]

The following protocol is based on the mycelial growth rate method commonly used for evaluating antifungal activity.

- Preparation of Fungal Cultures: The test fungus, *Pyricularia oryzae*, is cultured on potato dextrose agar (PDA) plates at 25-28 °C for 5-7 days to obtain fresh mycelia.
- Preparation of Test Compound Solutions: **Antifungal agent 77** is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are made to obtain the desired final concentrations.
- Poisoned Food Technique:
  - The appropriate volume of the test compound solution is added to molten PDA medium to achieve the final concentration (e.g., 50 mg/L). An equivalent volume of the solvent is added to the control plates.
  - The medium is poured into sterile Petri dishes and allowed to solidify.
- Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed at the center of the PDA plates (both control and treated).
- Incubation: The inoculated plates are incubated at 25-28 °C in the dark.
- Data Collection: The colony diameter is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plate reaches the edge of the dish.
- Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the following formula:
  - $\text{Inhibition (\%)} = [(C - T) / C] * 100$
  - Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.



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Caption: Workflow for the antifungal activity assay.

## Insecticidal Activity

**Antifungal agent 77** has also demonstrated insecticidal activity against several lepidopteran pests. The available data is summarized in Table 3.

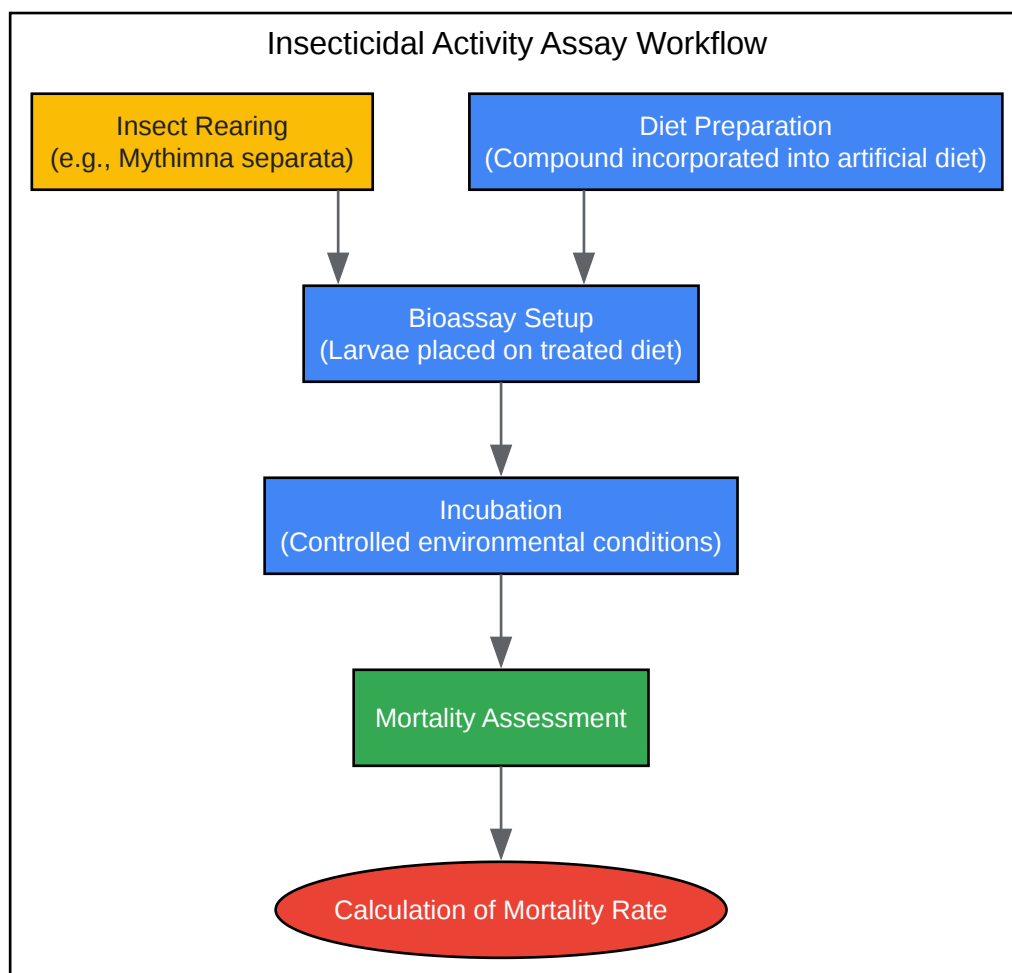
Table 3: Insecticidal Activity of **Antifungal Agent 77**

Insect Species	Concentration (µg/mL)	Mortality Rate (%)	Reference
Mythimna separata	500	30	[1]
Helicoverpa armigera	500	25	[1]
Ostrinia nubilalis	500	40	[1]
Spodoptera frugiperda	500	25	[1]

The following is a generalized protocol for a diet incorporation bioassay used to assess insecticidal activity.

- Insect Rearing: Larvae of the target insect species are reared on an artificial diet under controlled conditions (e.g.,  $25 \pm 1$  °C, 60-70% relative humidity, and a 16:8 h light:dark photoperiod).
- Preparation of Test Diet: A stock solution of **Antifungal agent 77** in a suitable solvent is prepared. This is then incorporated into the artificial diet at the desired concentrations (e.g., 500 µg/mL). A control diet containing only the solvent is also prepared.
- Bioassay:
  - The treated and control diets are dispensed into the wells of a multi-well bioassay plate.
  - One larva of a specific instar (e.g., third instar) is placed in each well.
  - The plates are sealed with a breathable membrane.
- Incubation: The bioassay plates are maintained under the same controlled conditions as for insect rearing.
- Data Collection: Larval mortality is assessed after a specific period (e.g., 48 or 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.
- Data Analysis: The mortality rate is calculated for each concentration.





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Caption: Workflow for the insecticidal activity assay.

## Toxicology

The acute toxicity of **Antifungal agent 77** was evaluated using a zebrafish embryo model.

Table 4: Acute Toxicity of **Antifungal Agent 77** in Zebrafish Embryos

Parameter	Value	Reference
LC50 (96 h)	2.43 µg/mL	[1]

## Detailed Experimental Protocol for Zebrafish Embryo Toxicity Assay

The following protocol is based on the OECD Test Guideline 236 for Fish Embryo Acute Toxicity (FET).

- **Zebrafish Maintenance and Egg Collection:** Adult zebrafish are maintained under standard laboratory conditions. Fertilized eggs are collected shortly after spawning.
- **Exposure Solutions:** A stock solution of **Antifungal agent 77** is prepared in a suitable solvent. A series of dilutions are made in embryo medium to obtain the desired test concentrations. A solvent control is also prepared.
- **Exposure:** Healthy, fertilized embryos at the 2-4 cell stage are selected and placed individually into the wells of a 24-well plate containing the test or control solutions.
- **Incubation:** The plates are incubated at  $26 \pm 1$  °C with a 12:12 h light:dark cycle for 96 hours.
- **Observation:** Embryos are observed at 24, 48, 72, and 96 hours post-fertilization for lethal endpoints, including coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.
- **Data Analysis:** The cumulative mortality at each concentration is recorded at 96 hours. The LC50 value (the concentration that is lethal to 50% of the embryos) is calculated using appropriate statistical methods (e.g., probit analysis).

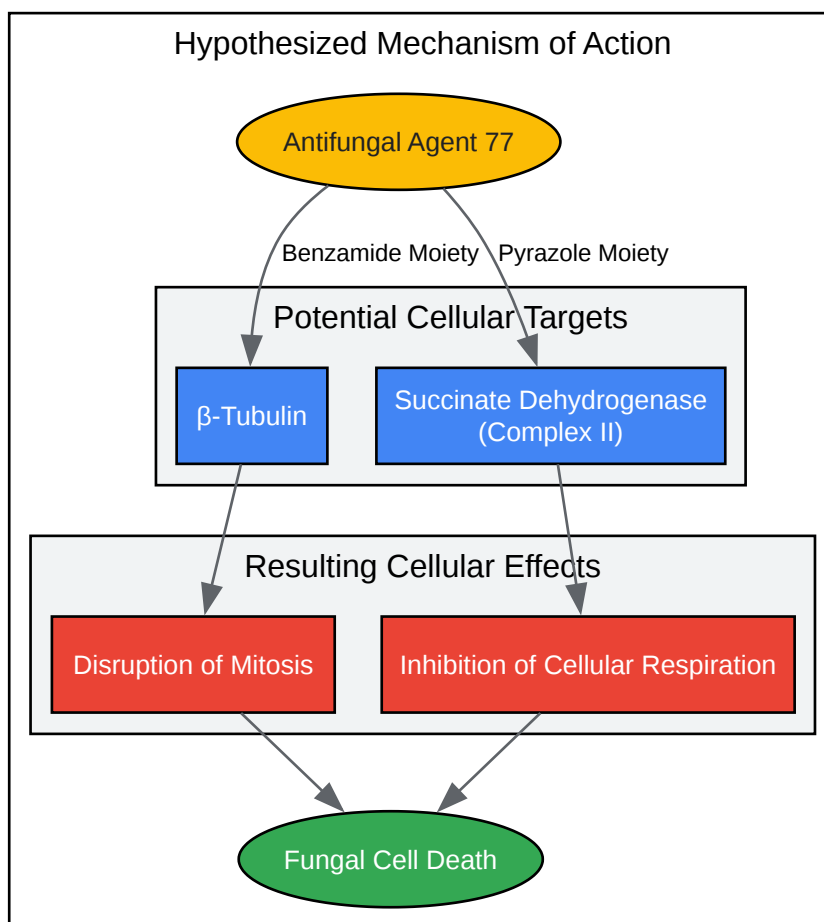
## Mechanism of Action (Hypothesized)

The precise mechanism of action for **Antifungal agent 77** has not been elucidated in the available literature. However, based on its structural components, a plausible hypothesis can be formulated. The molecule contains three key pharmacophores: a benzamide, a 1,2,4-oxadiazole, and a pyrazole.

- **Benzamide Moiety:** Benzamide fungicides are known to disrupt the assembly of  $\beta$ -tubulin during mitosis, leading to the inhibition of cell division in fungi.[5]

- **Pyrazole Moiety:** Many pyrazole-containing fungicides, particularly pyrazole carboxamides, are known to be potent inhibitors of succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain (Complex II).[3][6] This inhibition disrupts cellular energy production.
- **1,2,4-Oxadiazole Moiety:** This heterocyclic ring is a versatile scaffold found in various pesticides and pharmaceuticals and can contribute to the overall biological activity and physicochemical properties of the molecule.[7]

Given this, it is plausible that **Antifungal agent 77** may have a multi-target mechanism of action or that one of these pharmacophores dominates its antifungal effect. Further research, such as enzyme inhibition assays and transcriptomic studies, is required to determine the specific molecular target(s).



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Caption: Hypothesized mechanism of action for **Antifungal Agent 77**.

## Conclusion and Future Directions

**Antifungal agent 77** (C<sub>21</sub>H<sub>18</sub>FN<sub>5</sub>O<sub>2</sub>) is a promising new chemical entity with significant antifungal and insecticidal activities. Its potent inhibition of *Pyricularia oryzae* suggests its potential as an agricultural fungicide. The available toxicological data provides an initial assessment of its safety profile.

Future research should focus on:

- Elucidating the precise mechanism of action.
- Expanding the evaluation of its antifungal and insecticidal spectrum against a wider range of pests and pathogens.
- Conducting further toxicological studies to assess its safety for non-target organisms and the environment.
- Optimizing the synthesis process for potential large-scale production.
- Investigating the structure-activity relationships to design even more potent and selective analogues.

This technical guide provides a solid foundation for these future research endeavors.

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